Hydroxyphenyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

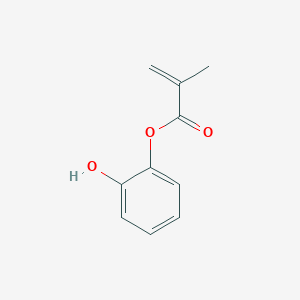

Hydroxyphenyl methacrylate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Monomer for Copolymerization

4-BHPM is primarily utilized as a monomer in the synthesis of copolymers and cross-linked polymers. Its ability to undergo free radical polymerization allows for the creation of materials with tailored properties, which are essential in coatings, adhesives, and films. The compound's unique structure, featuring both benzoyl and hydroxy groups, enhances its UV-absorbing properties, making it effective in protecting materials from UV degradation.

Photoresist Formulations

Another significant application of 4-BHPM is in the development of photoresists for microfabrication technologies. When exposed to light, the solubility of 4-BHPM changes, enabling precise patterning on substrates. This property is crucial for creating micro- and nanostructures used in electronics and biomedicine. The compound has been investigated for its potential to improve resolution and etching resistance in positive photoresists.

| Application Area | Description |

|---|---|

| Copolymers | Used as a monomer for creating advanced materials with specific properties. |

| Photoresists | Changes solubility upon light exposure for microfabrication. |

Pharmaceutical Applications

Drug Delivery Systems

The moderate lipophilicity of 4-BHPM (LogP value of 3.72) makes it an attractive candidate for drug delivery systems. Its structural properties facilitate absorption and distribution within biological systems, potentially enhancing the effectiveness of pharmaceutical agents. Research has indicated that 4-BHPM can be integrated into drug formulations to improve therapeutic outcomes.

Cytotoxicity Studies

Studies have shown that 4-BHPM exhibits cytotoxic effects on certain cancer cell lines. For instance, research involving glioblastoma cells demonstrated that higher stiffness in hydrogels containing 4-BHPM supported enhanced proliferation and migration of these cells. This suggests potential applications in cancer research and therapy.

Case Studies

Case Study: Cancer Cell Proliferation

A notable study investigated the effects of 4-BHPM on glioblastoma cells using hyaluronic acid-based hydrogels as a three-dimensional culture model. The results indicated that higher hydrogel stiffness correlated with increased proliferation and migration rates of glioma cells, highlighting the compound's potential role in cancer treatment strategies.

Analyse Chemischer Reaktionen

Method 1: Direct Esterification with Methacrylic Anhydride

-

Reactants : Hydroquinone, methacrylic acid, methacrylic anhydride.

-

Conditions :

-

Mechanism :

Methacrylic anhydride acts as both a reactant and dehydrating agent. Hydroquinone undergoes selective esterification at one hydroxyl group, yielding HPhMA. -

Byproducts :

-

Purification :

Method 2: Transesterification with Vinyl Methacrylate

-

Reactants : p-Hydroxyphenol, vinyl methacrylate.

-

Catalyst : Basic ion exchange resin (pH 7–8).

-

Conditions :

-

Purification :

-

Extraction with water, followed by drying and rotary evaporation.

-

Radical Polymerization

HPhMA undergoes radical polymerization, with kinetics influenced by its hydroxyl group and reaction conditions.

Key Factors

-

Propagation and Depropagation Equilibrium :

-

Hydrogen Bonding Effects :

Copolymerization

HPhMA is copolymerized with acrylates and methacrylates to tailor polymer properties.

Example: HPhMA/MMA/TBA Terpolymer

-

Monomers :

-

Initiator : 2,2'-Azobis-2,4-dimethylpentanenitrile (0.009 mol).

-

Conditions :

Copolymer Composition Analysis

| Monomer Ratio (HPhMA:MMA:TBA) | Tg (°C) | Application |

|---|---|---|

| 1:1.7:0.7 | 85–95 | UV-crosslinkable gels |

| 1:2:1 | 70–80 | Membranes |

UV-Induced Crosslinking

-

HPhMA-containing polymers form gels under UV irradiation due to radical coupling of phenolic groups .

-

Mechanism :

Ph-OHhνPh-O∙→Ph-O-O-Ph

Chloride Ion Adsorption

-

HPhMA-based adsorbents exhibit chloride sensitivity (Kd=1.2L/g) via ion-dipole interactions .

-

Isotherm Models :

Stability and Degradation

Eigenschaften

CAS-Nummer |

29925-70-0 |

|---|---|

Molekularformel |

C10H10O3 |

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

(2-hydroxyphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H10O3/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6,11H,1H2,2H3 |

InChI-Schlüssel |

HZBSQYSUONRRMW-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC1=CC=CC=C1O |

Kanonische SMILES |

CC(=C)C(=O)OC1=CC=CC=C1O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.